Comparative Antifungal Efficacy: 6-Chlorothiochroman-4-one vs. 6-Methylthiochroman-4-one Against Botrytis cinerea
In a direct comparative study, both 6-chlorothiochroman-4-one and 6-methylthiochroman-4-one exhibited complete (100%) inhibition of Botrytis cinerea strain Bc2100 at concentrations ranging from 100 to 250 μg/mL [1]. While the antifungal potency is comparable at these concentrations, the chlorine substituent confers distinct metabolic and detoxification profiles. The study further investigated the detoxification mechanism of both compounds by B. cinerea, highlighting that the 6-chloro derivative undergoes different metabolic processing compared to the 6-methyl analog, which has implications for resistance development and field persistence [1].
| Evidence Dimension | In vitro antifungal inhibition against Botrytis cinerea Bc2100 |
|---|---|
| Target Compound Data | 100% inhibition at 100–250 μg/mL |
| Comparator Or Baseline | 6-Methylthiochroman-4-one: 100% inhibition at 100–250 μg/mL |
| Quantified Difference | Equivalent inhibition at tested concentrations; differentiated by metabolic fate |
| Conditions | Biotransformation study using Trichoderma viride; antifungal assay against B. cinerea Bc2100 |
Why This Matters
Procurement of the 6-chloro derivative is essential for studies where metabolic stability or resistance mechanisms are critical variables, as the chlorine atom's electron-withdrawing nature alters enzymatic recognition compared to electron-donating methyl analogs.
- [1] Pinedo Rivilla, C., González Collado, I., & Aleu Casatejada, J. (2018). Metabolism of antifungal thiochroman-4-ones by Trichoderma viride and Botrytis cinerea. Journal of Natural Products, 81(4), 1036-1040. View Source
